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Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722

This in-depth guide provides researchers, scientists, and drug development professionals with
a comprehensive overview of the chemical properties, mechanism of action, and experimental
applications of DNQX disodium salt, a potent antagonist of AMPA and kainate receptors.

Core Chemical Properties

DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in agqueous
solutions for experimental applications. Its key chemical and physical properties are
summarized below.
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Property Value References

) 6,7-Dinitroquinoxaline-2,3-
Chemical Name _ o
dione disodium salt

Molecular Formula CsH2N4Na20e [1][2]
Molecular Weight 296.1 g/mol [2][3]
Appearance Brown to dark brown solid [2][3]
Solubility Soluble in water to 100 mM [1][2]
Purity >98%

Desiccate at room temperature

or 2-8°C. Stock solutions can

Storage
be stored at -20°C for up to 3
months.
CAS Number 1312992-24-7 [1][2]13]

Mechanism of Action: Antagonism of AMPA and
Kainate Receptors

DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate
receptors, AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate
receptors.[1][4] By competitively binding to these receptors, DNQX prevents the binding of the
excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required
for ion channel opening and blocking the influx of cations (primarily Na* and Ca?*) into the
postsynaptic neuron.[5] This action effectively reduces or completely inhibits the fast
component of excitatory postsynaptic currents (EPSCs).[1][2][5]

The inhibitory concentrations (ICso) of DNQX highlight its potency, with values of approximately
0.5 uM for AMPA receptors and 0.1 uM for kainate receptors. This potent antagonism makes
DNQX an invaluable tool for distinguishing between neurotransmission mediated by
AMPA/kainate receptors and NMDA receptors.
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Interestingly, under certain conditions, such as in the presence of transmembrane AMPA
receptor regulatory proteins (TARPS), DNQX can act as a partial agonist at AMPA receptors.[1]

[2]

Signaling Pathways

DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades
crucial for synaptic plasticity and neuronal excitability.

AMPA Receptor Signaling

Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular
signaling pathways independent of ion flux.[6] For instance, AMPA receptor stimulation can
activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated
protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-
derived neurotrophic factor (BDNF).[6] By blocking AMPA receptors, DNQX can inhibit these
downstream signaling events.
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DNQX blocks glutamate binding to AMPA receptors.
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Kainate Receptor Signhaling

Kainate receptors exhibit both ionotropic and metabotropic functions.[7][8] They can modulate
neurotransmitter release and neuronal excitability through various mechanisms, including the
modulation of glutamate and GABA release.[7][9] Kainate receptor activation can also lead to
the mobilization of endocannabinoids, which act as retrograde messengers to suppress
presynaptic neurotransmitter release.[8] DNQX's antagonism of kainate receptors can therefore
have complex effects on synaptic transmission.
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DNQX inhibits kainate receptor-mediated signaling.

Experimental Protocols

DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and
characterize synaptic currents. A common application is the pharmacological blockade of
AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Recording of EPSCs

Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate
receptor-mediated currents with DNQX.

Methodology:
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e Preparation of Brain Slices:

o Prepare 250-300 pum thick brain slices from the region of interest using a vibratome in an
ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with
higher Mg2* and lower Ca?* to reduce excitotoxicity).[5]

o Allow slices to recover in regular aCSF at room temperature for at least one hour before
recording.[5]

» Electrophysiological Recording:

o Transfer a brain slice to a recording chamber continuously perfused with carbogenated
aCSF.

o Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]

o Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs
(SEPSCs).[1][2][5]

o To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]

o Application of DNQX:

o Record a stable baseline of EPSC activity for 5-10 minutes.[5]

o Switch the perfusion to aCSF containing 10 uM DNQX disodium salt.[1][2][5]

o Continue recording for 5-10 minutes to observe the blockade of the fast component of the
EPSCs, isolating the slower NMDA receptor-mediated component.[5]
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Workflow for isolating NMDA currents using DNQX.
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Conclusion

DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of
glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA
and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo
experimental paradigms. A thorough understanding of its chemical properties and mechanism
of action is essential for its effective application in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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